molecular formula C11H17ClN4O4S B1432249 4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate CAS No. 1417568-42-3

4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate

Cat. No. B1432249
M. Wt: 336.8 g/mol
InChI Key: ABOBDSBOGSWGAQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate is a chemical compound with the CAS Number: 676579-72-9 . It has a molecular weight of 239.7 and its IUPAC name is 4-(4-chlorophenyl)-1-piperazinecarboxamide .


Molecular Structure Analysis

The InChI code for 4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate is 1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Anticancer and Antituberculosis Studies

4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate derivatives have shown promising results in anticancer and antituberculosis studies. A study synthesized derivatives of this compound and evaluated their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some of these compounds exhibited significant activities in both fields, highlighting their potential in developing new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Research on piperazine derivatives, including 4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate, has also included antimicrobial activity. A study focusing on these compounds revealed their effectiveness against various bacterial and fungal strains, suggesting their utility in addressing microbial infections (Patil et al., 2021).

Structural and Electronic Properties

Studies have also delved into the structural and electronic properties of 4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate derivatives. For instance, research on a similar compound showed how its structural and electronic characteristics could be analyzed using various techniques, paving the way for deeper understanding and further research in drug development (Bhat et al., 2018).

Drug Development and Synthesis

The synthesis of these compounds is also a significant area of research, with studies focusing on developing efficient and practical methods for their production. Such research is crucial for their potential industrial application and large-scale production (Qiuye, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

4-(4-chlorophenyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4.H2O4S/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOBDSBOGSWGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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